N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
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Description
“N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide” is a complex organic compound that contains a benzamide group attached to a pyridine ring, which is further connected to a pyrazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through procedures like Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyridine ring, and a pyrazole ring . These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For instance, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Future Directions
Mechanism of Action
Target of Action
The primary target of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target, particularly in the treatment of glioblastoma multiforme .
Mode of Action
The compound interacts with CSF-1R, inhibiting its activity . The highest affinity for CSF-1R was found for this compound, with an IC50 value of 2.7 nM . This interaction results in the inhibition of CSF-1R’s role in the tumor microenvironment .
Biochemical Pathways
The inhibition of CSF-1R affects the signaling pathways associated with tumor-associated macrophages and microglia in the tumor microenvironment . This disruption can lead to a decrease in tumor growth and proliferation .
Pharmacokinetics
It’s important to note that the compound’s ability to cross the blood-brain barrier is a significant factor in its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of CSF-1R, leading to a disruption in the tumor microenvironment . This disruption can potentially lead to a decrease in tumor growth and proliferation .
Action Environment
The action of this compound is influenced by the tumor microenvironment . Factors such as the presence of tumor-associated macrophages and microglia, as well as the compound’s inability to cross the blood-brain barrier, can influence its efficacy and stability .
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-12-16(11-20-21)15-7-13(8-18-10-15)9-19-17(22)14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZWMBETDFXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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